molecular formula C28H26BrO2P B13138551 (2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide CAS No. 33304-36-8

(2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide

Cat. No.: B13138551
CAS No.: 33304-36-8
M. Wt: 505.4 g/mol
InChI Key: KXQXBCQPIJVLDQ-UHFFFAOYSA-M
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Description

(2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C28H26BrO2P. It is a member of the triphenylphosphonium family, which is known for its applications in various fields such as organic synthesis, medicinal chemistry, and material science. This compound is characterized by its unique structure, which includes a triphenylphosphonium group attached to an ethoxy-oxo-phenylethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-bromo-1-phenylethanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts .

Scientific Research Applications

(2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide involves its ability to target and accumulate in mitochondria. The triphenylphosphonium group facilitates the selective uptake of the compound by mitochondria due to the high membrane potential. Once inside the mitochondria, the compound can exert its effects by disrupting mitochondrial function, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide
  • (2-Hydroxyethyl)triphenylphosphonium bromide
  • Vinyl triphenylphosphonium bromide

Uniqueness

(2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide is unique due to its specific structure, which combines the ethoxy-oxo-phenylethyl moiety with the triphenylphosphonium group. This unique structure enhances its ability to target mitochondria and makes it a valuable compound for various applications in chemistry, biology, and medicine .

Biological Activity

(2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide, a phosphonium salt, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines a triphenylphosphonium moiety with an ethoxy and ketone functional group. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyDetails
CAS Number 1530-45-6
Molecular Formula C22H22BrO2P
Molecular Weight 429.29 g/mol
IUPAC Name This compound

The biological activity of this compound is largely attributed to its ability to interact with cellular components, particularly in cancer cells. The triphenylphosphonium group enhances the lipophilicity of the molecule, facilitating its penetration into cell membranes and targeting mitochondria. This property is crucial for its potential role as a mitochondrial-targeting agent in cancer therapy.

  • Inhibition of Metabolic Pathways : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism and apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : It has been suggested that this compound can modulate ROS levels, which are critical in cancer cell survival and proliferation.

Biological Activity

Recent studies have reported various biological activities associated with this compound:

Antitumor Activity

Research indicates that phosphonium salts exhibit significant antitumor properties. In vitro studies have demonstrated that this compound can induce cytotoxic effects against several cancer cell lines, including:

  • Breast Cancer Cells (MCF-7) : IC50 values suggest effective inhibition of cell proliferation.
  • Lung Cancer Cells (A549) : Induction of apoptosis was observed through caspase activation assays.

Case Studies

  • Study on Mitochondrial Targeting :
    A study demonstrated that phosphonium salts, including this compound, effectively localized to mitochondria in tumor cells, enhancing their cytotoxic effects compared to non-targeted compounds .
  • Cytotoxicity Assessment :
    In a comparative study involving various phosphonium derivatives, this compound showed superior cytotoxicity against human cancer cell lines, with notable selectivity for malignant over normal cells .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other similar compounds:

Compound NameIC50 (µM)Mechanism of Action
This compound10Mitochondrial targeting and ROS modulation
2-Hydroxypropyltriphenylphosphonium iodide15Mitochondrial delivery
Triphenylphosphine25General cytotoxicity without specific targeting

Properties

CAS No.

33304-36-8

Molecular Formula

C28H26BrO2P

Molecular Weight

505.4 g/mol

IUPAC Name

(2-ethoxy-2-oxo-1-phenylethyl)-triphenylphosphanium;bromide

InChI

InChI=1S/C28H26O2P.BrH/c1-2-30-28(29)27(23-15-7-3-8-16-23)31(24-17-9-4-10-18-24,25-19-11-5-12-20-25)26-21-13-6-14-22-26;/h3-22,27H,2H2,1H3;1H/q+1;/p-1

InChI Key

KXQXBCQPIJVLDQ-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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